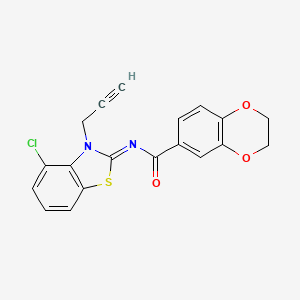

![molecular formula C8H4KN3O2 B2656739 Potassium pyrido[2,3-b]pyrazine-8-carboxylate CAS No. 2225144-26-1](/img/structure/B2656739.png)

Potassium pyrido[2,3-b]pyrazine-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium pyrido[2,3-b]pyrazine-8-carboxylate is a chemical compound with the molecular weight of 213.24 . It is used for pharmaceutical testing . This compound is part of the pyrido[2,3-b]pyrazine family, which has been found to have remarkable contributions towards nonlinear optical (NLO) technological applications .

Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives involves multicomponent reactions . The chemical structures of these compounds were ascertained by spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations were also used to obtain spectroscopic and electronic properties .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-b]pyrazine derivatives was analyzed using various techniques. Nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM) and density of states (DOS) analyses were accomplished .

Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-b]pyrazine derivatives are complex and involve multiple steps . One reaction noted in the literature is: DPPH˙ + RH → DPPH + R˙ .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound exhibits high thermal stability, low band gap and comparable HOMO and LUMO energy levels .

Scientific Research Applications

Structural Analysis and Coordination Chemistry

The compound and its derivatives play a significant role in the structural foundation of coordination chemistry. For example, the study by Tombul et al. (2007) revealed a complex structure involving potassium cations coordinated to organic ligands and water molecules, showcasing the potential for designing novel coordination polymers (Tombul, Güven, & Svoboda, 2007).

Magnetic Properties and Single Molecule Magnets

Gavrikov et al. (2017) explored the magnetic properties of mononuclear complexes with pyrazine-2-carboxylate ligands, highlighting the remarkable single molecule magnet behavior of a Yb derivative. This research underscores the compound's relevance in developing materials with specific magnetic properties (Gavrikov et al., 2017).

Organic Synthesis and Heterocyclic Chemistry

In organic synthesis, pyrido[2,3-b]pyrazine derivatives serve as key intermediates. Liu Ling-jun (2010) demonstrated the synthesis of Tetrahydropyrido[3,4-b]pyrazine, a critical step in synthesizing various heterocyclic compounds, highlighting the versatility of pyrido[2,3-b]pyrazine derivatives in synthetic chemistry (Liu Ling-jun, 2010).

Electrodialysis and Compound Purification

Sridhar and Palaniappan (1989) utilized electrodialysis for the preparation of pyrazine 2,3-dicarboxylic acid from its potassium salt, showcasing the compound's role in the purification process and its significance in pharmaceutical manufacturing (Sridhar & Palaniappan, 1989).

Dye-Sensitized Solar Cells

Ying et al. (2014) synthesized new pyrido[3,4-b]pyrazine-based organic sensitizers for dye-sensitized solar cells (DSSCs), demonstrating the compound's application in renewable energy technologies. Their research showed that these sensitizers could significantly improve the efficiency and stability of DSSCs (Ying et al., 2014).

Safety and Hazards

properties

IUPAC Name |

potassium;pyrido[2,3-b]pyrazine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2.K/c12-8(13)5-1-2-10-7-6(5)9-3-4-11-7;/h1-4H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZLLOXRQIWOMD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1C(=O)[O-])N=CC=N2.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4KN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2656657.png)

![5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2656658.png)

![1-[2-(Dimethylamino)ethyl]piperazin-2-one](/img/structure/B2656659.png)

![2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid](/img/structure/B2656661.png)

![4-{[Ethyl(pentyl)amino]methyl}aniline](/img/structure/B2656662.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2656667.png)

![4-(2,3-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2656669.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-mesitylacetamide](/img/structure/B2656670.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2656673.png)

![ethyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2656674.png)

![1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2656676.png)

![8-((2,4-Difluorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2656678.png)